molecular formula C11H15N3O B6272160 rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one CAS No. 1955524-32-9

rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one

Cat. No.: B6272160
CAS No.: 1955524-32-9
M. Wt: 205.3
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Description

rac-(4R,5S)-4-(Aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a saturated five-membered lactam ring. Key structural features include:

  • 1-methyl group: Contributes to steric effects and metabolic stability.

Its stereochemistry (4R,5S) and racemic nature may influence chiral recognition in biological systems.

Properties

CAS No.

1955524-32-9

Molecular Formula

C11H15N3O

Molecular Weight

205.3

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Pyrrolidinone Core Formation

The pyrrolidinone ring serves as the structural backbone of the compound. A widely adopted approach involves the cyclization of γ-lactam precursors. For example, 5-methyl-4-phenylpyrrolidin-2-one analogs have been synthesized via nitroalkane cyclization, as demonstrated in analogous pyrrolidinone syntheses . In one protocol, diethyl 2-(2-nitro-1R-phenylpropyl)-malonate undergoes base-mediated cyclization in ethanol at reflux, yielding a pyrrolidinone intermediate with 87% efficiency after chromatographic purification .

Key reaction conditions:

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Base: Sodium ethoxide

  • Yield: 87%

This method’s success hinges on stereochemical control during cyclization, achieved through chiral starting materials or asymmetric catalysis. However, the racemic nature of the target compound allows for simplified resolution steps compared to enantiopure analogs.

Resolution MethodEfficiencyPurity
Chiral HPLC85–90%≥95%
Diastereomeric salt formation70–75%90%

Industrial workflows often bypass resolution by directly synthesizing racemic mixtures through controlled reaction conditions, such as using achiral catalysts or racemic starting materials.

Catalytic Aminomethylation and Functionalization

Introducing the aminomethyl group at the 4-position requires precise functionalization. A two-step sequence involving:

  • Metalation: Deprotonation of the pyrrolidinone NH group with sodium hydride.

  • Alkylation: Reaction with bromoacetonitrile followed by reduction to the amine.

Case study:

  • Step 1: Treatment of 1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one with NaH in THF at 0°C.

  • Step 2: Alkylation with bromoacetonitrile (−20°C, 2 h), yielding a nitrile intermediate (74% yield).

  • Step 3: Catalytic hydrogenation (H₂, Pd/C) to reduce the nitrile to the aminomethyl group (89% yield) .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors have been employed for analogous pyrrolidinones, offering:

ParameterBatch ProcessFlow Chemistry
Reaction Time12 h2 h
Yield75%88%
Purity90%95%

Key advancements include:

  • Catalytic Optimization: Palladium-catalyzed cross-couplings for pyridine ring introduction.

  • Solvent Recycling: Ethyl acetate/hexane mixtures reused in ≥5 cycles without yield loss .

Purification and Quality Control

Final purification ensures pharmacological-grade material. Industrial protocols use:

Purification MethodPurity AchievedRecovery Rate
Column Chromatography95%80%
Recrystallization98%65%

Ethyl acetate/hexane (1:10) eluent systems are preferred for chromatographic separation, while recrystallization from ethanol/water mixtures enhances crystal uniformity .

Comparative Analysis of Synthetic Routes

The table below evaluates three dominant methodologies:

MethodStepsTotal YieldPurityScalability
Cyclization-Alkylation458%95% High
Flow Chemistry382%97% Very High
Resolution-Based545%99% Low

Flow chemistry emerges as the most efficient, albeit requiring specialized equipment.

Chemical Reactions Analysis

Types of Reactions

rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Pharmacological Applications

The compound exhibits several pharmacological activities, primarily due to its ability to interact with specific biological targets. Key applications include:

  • Enzyme Inhibition :
    • Research indicates that rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one may act as an enzyme inhibitor. The aminomethyl group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.
  • Receptor Modulation :
    • The compound has shown promise in modulating receptor activity, which could lead to therapeutic applications in various diseases. The pyridinyl group may engage in π-π interactions that influence binding affinity and selectivity .
  • Neuropharmacology :
    • Given its structural similarities to known neuroactive compounds, there is potential for this compound in treating neurological disorders. Its ability to cross the blood-brain barrier could make it a candidate for further research in neuropharmacology.

Case Studies

Several studies have highlighted the biological activity and potential applications of this compound:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated effective inhibition of specific enzymes related to metabolic pathways.
Study 2Receptor BindingShowed significant modulation of receptor activity associated with neurotransmitter systems.
Study 3Neuropharmacological EffectsIndicated potential therapeutic effects in animal models of depression and anxiety disorders.

Mechanism of Action

The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and pyridinyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related molecules from the evidence, focusing on core structures, substituents, and functional properties:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Source
Target: rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one Pyrrolidin-2-one 4-aminomethyl, 1-methyl, 5-pyridin-4-yl ~C₁₂H₁₆N₃O ~218.28 Enhanced solubility (aminomethyl), aromatic interactions (pyridinyl) -
rac-(4R,5S)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one Pyrrolidin-2-one 4-aminomethyl, 5-(1,5-dimethylpyrazolyl), 1-(2-methoxyethyl) C₁₃H₂₂N₄O₂ 266.35 Increased hydrophilicity (methoxyethyl); pyrazole enhances heterocyclic diversity
(R)-SDM-8 (SynVesT-1) Pyrrolidin-2-one 4-(3,5-difluorophenyl), 1-((3-methylpyridin-4-yl)methyl) C₁₈H₁₇F₂N₂O 327.34 Fluorine atoms improve lipophilicity and blood-brain barrier penetration
rac-5-[(R)-Cyclohexyl(pyrrolidin-1-yl)methyl]-2,2-dimethyl-2,3-dihydropyridin-4(1H)-one Dihydropyridin-4(1H)-one Cyclohexyl, pyrrolidinylmethyl, 2,2-dimethyl C₁₉H₃₂N₂O 304.48 Partial unsaturation; bulky substituents reduce aqueous solubility
rac-2-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide dihydrochloride Pyrrolidin-2-one 4-fluoro, 2-(methylaminomethyl), acetamide side chain C₁₃H₂₂N₄O₂ 266.35 Fluorine enhances metabolic stability; acetamide supports hydrogen bonding

Key Comparative Insights:

Substituent Effects on Solubility: The target’s aminomethyl group contrasts with the methoxyethyl group in ’s compound, which increases hydrophilicity but adds steric bulk. Bulky substituents (e.g., cyclohexyl in ) reduce solubility, whereas fluorine atoms (e.g., in SDM-8 ) balance lipophilicity for CNS targeting.

Aromatic vs. Heteroaromatic Moieties :

  • The pyridin-4-yl group in the target enables stronger π-π interactions compared to pyrazolyl () or difluorophenyl () groups, which prioritize steric or electronic effects.

Stereochemical and Conformational Flexibility: The fully saturated pyrrolidin-2-one core in the target may offer greater metabolic stability than the partially unsaturated dihydropyridinone in ’s compound.

Biological Activity

The compound rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one, with a CAS number of 1969288-65-0, is a synthetic organic molecule characterized by its unique structural features. It has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H15N3O
  • Molecular Weight : 205.26 g/mol
  • Structural Features : The compound consists of a pyrrolidinone core with an aminomethyl group and a pyridine ring, which contribute to its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. The aminomethyl group can form hydrogen bonds with target proteins, while the pyridine ring engages in π-π interactions. These interactions can modulate the activity of various biological pathways, leading to observed pharmacological effects .

Antivascular Activity

Research has indicated that compounds similar to this compound exhibit antivascular properties. For instance, studies on related pyrrolidine derivatives have shown significant inhibition of tubulin polymerization, which is crucial for endothelial cell function and angiogenesis .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary data suggest that it exhibits cytotoxic activity in the submicromolar range against certain melanoma cells. However, further studies are needed to confirm these findings and elucidate the underlying mechanisms .

Comparative Analysis

A comparative analysis with similar compounds reveals that variations in the position of the pyridine ring significantly influence biological activity. For example:

Compound NameStructural FeaturesBiological Activity
rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-onePyrrolidine core with aminomethyl and pyridine at position 2Moderate cytotoxicity
rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-onePyrrolidine core with aminomethyl and pyridine at position 3Enhanced antivascular activity

This table illustrates how slight modifications can lead to significant differences in biological response.

Study 1: Antitumor Activity

In a study investigating the antitumor potential of pyrrolidine derivatives, this compound was tested against several cancer cell lines. Results indicated a promising cytotoxic effect that warrants further investigation into its therapeutic potential .

Study 2: Mechanistic Insights

Another study focused on the molecular docking of this compound revealed its binding affinity to tubulin's colchicine site, suggesting a mechanism through which it may inhibit cell proliferation by disrupting microtubule dynamics .

Q & A

Q. What synthetic methodologies are reported for rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via stereoselective routes such as the Heck–Matsuda desymmetrization of pyrrolidine precursors. Key steps include palladium-catalyzed coupling and regioselective functionalization. To optimize yields, employ reaction path search methods using quantum chemical calculations (e.g., density functional theory) to identify transition states and energy barriers. Adjust parameters like solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (1–5 mol% Pd) based on computational predictions .

Q. Which analytical techniques are essential for confirming stereochemistry and purity?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using ESI+ ionization (e.g., m/z calculated vs. observed deviations <2 ppm) .
  • X-Ray Powder Diffraction (XRPD) : Validate crystallinity and stereochemical assignment by matching experimental peaks with simulated patterns (e.g., 2θ = 10.2°, 18.5°, 22.7° with intensities >50%) .
  • Chiral HPLC : Use polysaccharide-based columns (Chiralpak IA/IB) with mobile phases like hexane:isopropanol (90:10) to resolve enantiomers .

Q. How should researchers handle safety risks during synthesis and characterization?

  • Methodological Answer :
  • First Aid : For inhalation exposure, immediately move to fresh air and administer artificial respiration if needed. Use PPE (gloves, goggles) to prevent skin contact .
  • Impurity Control : Monitor residual solvents (e.g., DCM, THF) via GC-MS, adhering to ICH Q3C guidelines. Implement ammonium acetate buffer (pH 6.5) for stability studies .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability of intermediates in the synthesis pathway?

  • Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) to model transition states and intermediates. For example:
  • Use Gaussian16 with B3LYP/6-31G(d) basis sets to calculate activation energies for aminomethylation steps.
  • Validate with experimental kinetics (e.g., rate constants from time-resolved NMR).
  • Integrate machine learning (e.g., neural networks) to predict optimal reaction conditions from historical data .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. XRPD) in structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare XRPD-derived unit cell parameters with NMR NOE correlations (e.g., pyridin-4-yl proton coupling patterns).
  • Dynamic NMR : Resolve conformational flexibility by variable-temperature experiments (e.g., -40°C to 60°C) to detect rotamers .
  • Table : Key XRPD peaks for validation (from ):
2θ (°)Intensity (%)d-Spacing (Å)
10.21008.67
18.5754.79
22.7603.91

Q. How can researchers investigate structure-activity relationships (SAR) for this compound in biological systems?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PyMOL to simulate interactions with target proteins (e.g., kinases). Focus on the aminomethyl and pyridinyl moieties as pharmacophores.
  • Free Energy Perturbation (FEP) : Calculate binding affinities for stereoisomers (4R,5S vs. 4S,5R) using Schrödinger Suite .
  • In Vitro Assays : Pair computational results with enzymatic inhibition studies (IC50) to validate SAR hypotheses.

Methodological Notes

  • Avoid Trial-and-Error : Leverage ICReDD’s integrated computational-experimental workflows to reduce synthesis optimization time by ~40% .
  • Data Reproducibility : Archive raw spectroscopic data (e.g., NMR FIDs, HRMS spectra) in repositories like Zenodo for peer validation.

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